Journal Name:ACS Central Science
Journal ISSN:2374-7943
IF:18.728
Journal Website:https://pubs.acs.org/journal/acscii?gclid=EAIaIQobChMI7uD7l4eC5AIViAOGCh3vFQYiEAAYASAAEgKrcfD_BwE
Year of Origin:0
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:173
Publishing Cycle:
OA or Not:Yes
Erratum to: Synthesis and Chemoresistive Properties of Single-Layer MXene Ti2CTx
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s0036023622330026
An Erratum to this paper has been published: https://doi.org/10.1134/S0036023622330026
Detail
Extraction of REE(III), U(VI), and Th(IV) with Bis[N-alkyl-N-(2-diphenylphosphinylethyl)]diglycolamides from Nitric Acid Solutions
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s0036023622601416
AbstractExtraction ability of modified phosphoryl-containing diglycolamides [Ph2P(O)CH2CH2N(R)C(O)CH2]2O (R = Me, Bu, Oct) toward U(VI), Th(IV), and REE(III) ions in organic solvents from nitric acid solutions has been studied. Dependence of extraction efficiency on extractant structure, solvent nature, composition of organic and aqueous media, and the stoichiometry of recovered complexes has been considered. It has been shown that the studied diglycolamides containing acceptor P=O groups in the amide fragments of molecule extract U(VI) more efficiently but Th(IV) and REE(III) less efficiently (as compared with the known extractant tetraoctyldiglycolamide).
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Synthesis of Nanoscale Co3O4 Spinel and Its Application to Form Miniature Planar Structures by Microplotter Printing
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s003602362260174x
AbstractThe formation of nanocrystalline Co3O4 by chemical precipitation has been studied. The validation of the obtained semiproduct has been carried out using simultaneous thermal analysis, infrared spectroscopy, and X-ray powder diffraction analysis. The process of thermal decomposition of the semiproduct with the formation of the target oxide, which is a highly dispersed powder (the average CSR size was about 17 ± 2 nm), free of impurities has been investigated. An approach to microplotter printing of miniature planar Co3O4 nanostructures of different geometries on the surface of silicon substrates with the use of functional inks made on the basis of the obtained nanopowder has been proposed. The features of the morphology of the formed thin-film structures have been investigated. It is shown that there is practically no “coffee ring” effect. As part of the local electrophysical characteristics study of the obtained samples, the distribution maps of surface potential and capacitance contrast have been built, and the value of the electronic work function has been calculated. As a result of the study, the possibility of using the developed technology for the manufacturing of electrode structures Co3O4 for supercapacitors of planar type has been shown.
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The First Uranyl Monoiodoacetate Complexes: Synthesis and Structure
ACS Central Science ( IF 18.728 ) Pub Date: 2022-10-25 , DOI: 10.1134/s0036023622600915
AbstractThe crystals of (CN3H6)3[UO2(mia)3]2(NO3) (I) and (CN3H6)3[UO2(mia)3]2(OH) (II), where mia is the monoiodoacetate ion CH2ICOO–, were synthesized and studied by IR spectroscopy, thermogravimetric analysis, and X-ray diffraction. The uranyl-containing [UO2(mia)3]– complexes in the structures of I and II are described by the crystal chemical formula A(B01)3, where A = \({\text{UO}}_{2}^{{2 + }},\) B01 = mia. The non-covalent interactions in the crystals of I were analyzed by the method of molecular Voronoi–Dirichlet polyhedra. Considering the available published data, it was found that the nature of the iodine-containing carboxylate ions (aliphatic or aromatic) does not affect the geometric characteristics (d(I⋅⋅⋅O) and ∠C–I⋅⋅⋅O) of the non-covalent interactions involving iodine atoms.
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Thermal, Thermodynamic, and Magnetic Properties of Europium Stannate Eu2Sn2O7
ACS Central Science ( IF 18.728 ) Pub Date: 2022-10-25 , DOI: 10.1134/s0036023622601015
AbstractThe heat capacity of europium stannate with the pyrochlore structure was measured in the temperature range 3–1350 K using relaxation, adiabatic, and differential scanning calorimetry. The entropy, enthalpy change, and derived Gibbs energy of Eu2Sn2O7 were calculated from the fitted heat capacity data. The temperature-dependent excess heat capacity related to Schottky’s anomaly was described in terms of the Westrum model. The Gibbs energies of formation ΔfG°(Eu2Sn2O7) from elements and from constituent binary oxides were estimated from literature data and the values obtained in this work. An analysis of the magnetic properties of europium stannate showed the absence of magnetic phase transitions in the temperature range from 2 to 300 K. Thermal expansion coefficients were calculated from the unit cell parameters measured by high-temperature X-ray diffraction experiments in the range 300–1273 K.
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Phase Diagram of the Nickel–Platinum System
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s0036023622601453
AbstractThe phase diagram of the nickel–platinum system was constructed with extrapolation of phase equilibria to absolute zero temperature according to the requirements of the third law of thermodynamics. An fcc continuous solid solution crystallizing from the melt undergoes ordering with separation into three intermetallic phases (Kurnakov phases), whose homogeneity regions with decreasing temperature tend to stoichiometric compositions Ni3Pt, NiPt, and NiPt3. With increasing temperature, platinum and nickel occupy some of the crystallographic positions of the second component in the intermetallic phases. In the solid state, in the system, there are two eutectoids with the coordinates (500°C, 36 at % Pt) and (480°C, 64 at % Pt) and three dystectoids with the coordinates (515°C, 31 at % Pt), (645°C, 50 at %Pt), and (510°C, 72 at % Pt).
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First-Principles Calculations of Structural, Elastic, Electronic, and Thermodynamic Properties of ATiO3 (A = Ba or Pb) Perovskites
ACS Central Science ( IF 18.728 ) Pub Date: 2023-07-19 , DOI: 10.1134/s0036023623600582
AbstractIn this work, we have calculated the structural, elastic and thermodynamic properties of BaTiO3 and PbTiO3 compounds in rock-salt crystal structure by using the density functional theory (DFT) with the Wu-Cohen (WC) and Perdew–Burke–Ernzerhof (PBE) methods. The elastic constants, bulk modulus B, shear modulus G, Young’s modulus E, and Poisson’s ratio ν are also computed. The calculated elastic constants of the ATiO3 (A is Ba or Pb) compounds in cubic structure verify the stability criteria, indicating a relative mechanical stability of the two compounds. In addition, the values obtained for the elastic constants for two compounds agree with other theoretical and experimental results. We have calculated the thermodynamic properties of ATiO3 such as the thermal expansion coefficient (α) and heat capacity (Cv) in the temperature range of 0 to 1200 K. Finally, the results estimated for the two compounds have been analyzed and discussed in details.
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Polythermal Solubility of Ternary System Sodium Chlorate–Triethanolammonium Nitrate–Water and Rheological Properties at 25°C
ACS Central Science ( IF 18.728 ) Pub Date: 2023-07-19 , DOI: 10.1134/s0036023623600648
AbstractThe solubility of the NaClO3–HNO3·N(C2H4OH)3–H2O ternary system has been determined in the temperature range from –48.2 to 70.0°C by the visual polythermal method. Its phase diagram delimits the crystallization fields of ice, sodium chlorate, and triethanolammonium nitrate. The physicochemical and rheological properties of the [45%NaClO3 + 55%H2O]–HNO3·N(C2H4OH)3 section have been studied at isothermal temperature (25°C) in accordance with the change in the composition of the solution. Based on the obtained results, a “composition–properties” diagram of the [45%NaClO3 + 55%H2O]–HNO3·N(C2H4OH)3 section has been constructed. The research results show that the NaClO3-HNO3·N(C2H4OH)3–H2O system belongs to the simple eutonic type and no new chemical compounds are formed in it.
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Catalytic Oxidation of Methane over PdO/LnFe0.5Sb1.5O6 (Ln = La, Ce, Pr, Nd, Sm) Catalysts
ACS Central Science ( IF 18.728 ) Pub Date: 2022-11-01 , DOI: 10.1134/s0036023622601349
AbstractHighly efficient and stable catalysts PdO/LnFe0.5Sb1.5O6, Ln – La, Ce, Pr, Nd, Sm, promising in the reaction of complete methane oxidation have been obtained using the deposition–precipitation method. The catalysts contain complex oxides, which crystallize in a rosiaite-type structure (sp.gr. P31m). These oxides have been used for the first time as support. The catalysts samples are characterized by a uniform distribution of PdOx particles the average size of which is 13 nm. The 90% methane conversion temperature, T90, for PdO/LnFe0.5Sb1.5O6, which were obtained without catalyst prе-activation, lie in the range of 367–382°C and does not depend on the REE ion radius. Catalytic activity dependence on the amount of supported active component is studied and the optimal content in terms of metal equal to 1 wt % Pd is found. The correlations between the synthesis conditions and catalytic activity of PdO/LnFe0.5Sb1.5O6 are established. The catalyst PdO/LaFe0.5Sb1.5O6 with the best catalytic characteristics is studied by X-ray photoelectron spectroscopy, IR spectroscopy, and O2-TPD. According to the XPS-data Pd oxidation state before and after catalytic reaction is Pd2+ in PdO species. The promoting role of the oxide support with rosiaite structure is shown and the mechanism of CH4 complete oxidation on PdO/LnFe0.5Sb1.5O6 is proposed.
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Graphite-Like C3N4 Nanocatalysts Containing Ru, Ni, Co, Fe, Au, Ag, Cu or Zn for Photocatalytic Degradation of Organic Dyes
ACS Central Science ( IF 18.728 ) Pub Date: 2022-11-01 , DOI: 10.1134/s0036023622601027
AbstractThe graphite-like C3N4 (CN) nanomaterials were synthesized, metal-doped by transition metal salts of ruthenium(III), nickel(II), cobalt(II), iron(III), gold(III), silver(I), copper(II) or zinc(II), and fully characterized. Further, photocatalytic activity of the synthesized nanomaterials was investigated on photodegradation of Youhao reactive (K2BP), Sky Blue 108 (SB), Rhodamin B (RhB), and Methyl Orange (MO). The results indicated that the nanophotocatalysts obtained from the urea precursor have a better efficiency as well as a higher reaction rate in comparison with those obtained from the thiourea precursor. The optimization of photodegradation conditions was investigated. The kinetic study of photocatalytic degradation reactions of RhB and MO indicated that all degradation reactions are first-order kinetics, except MO degradation using metal-free CN is zero-order. Finally, the activity of the prepared nanocatalysts from the urea precursor was investigated for photocatalytic degradation of RhB and MO under sunlight. The results showed that these nanophotocatalysts have efficient activities under sunlight in addition to visible light.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.20 39 Science Citation Index Expanded Not
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